N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-4-carboxamide
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Description
“N-methyl-1-(methylsulfonyl)-N-phenyl-4-piperidinecarboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “N-methyl-1-(methylsulfonyl)-N-phenyl-4-piperidinecarboxamide” is not explicitly provided in the available sources .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-methyl-1-(methylsulfonyl)-N-phenyl-4-piperidinecarboxamide” are not explicitly mentioned in the available sources .Safety and Hazards
The safety data sheet for a related compound, N-Methyl-1-(methylsulfonyl)piperidin-4-amine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is structurally similar to fentanyl analogs , which are known to primarily target the μ-opioid receptor (MOR) . The MOR plays a crucial role in pain perception and analgesia.
Mode of Action
Based on its structural similarity to fentanyl analogs , it can be hypothesized that it may bind to the MOR, leading to a decrease in the perception of pain .
Biochemical Pathways
Opioids like fentanyl are known to inhibit the release of neurotransmitters such as substance p, gamma-aminobutyric acid (gaba), dopamine, acetylcholine, and noradrenaline, thereby modulating pain perception .
Result of Action
Based on its structural similarity to fentanyl analogs , it can be hypothesized that it may produce analgesic effects by modulating neurotransmitter release .
Properties
IUPAC Name |
N-methyl-1-methylsulfonyl-N-phenylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-15(13-6-4-3-5-7-13)14(17)12-8-10-16(11-9-12)20(2,18)19/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPXEPYSABUBEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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